4-Aminothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDSVWRUXWCYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074466 | |

| Record name | 4-Aminothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-02-8 | |

| Record name | 4-Aminothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X56V0K20X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminothiophenol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical structure, properties, and applications of 4-Aminothiophenol (4-ATP). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced scientific fields.

Chemical Structure and Identifiers

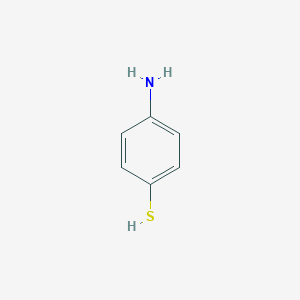

This compound is an organic compound featuring both an amino group (-NH2) and a thiol group (-SH) attached to a benzene (B151609) ring at the para position.[1] This bifunctional nature is key to its diverse applications.[2][3]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-aminobenzenethiol[4] |

| CAS Number | 1193-02-8[4] |

| Molecular Formula | C₆H₇NS[5] |

| Molecular Weight | 125.19 g/mol [5] |

| Synonyms | p-Aminothiophenol, 4-Mercaptoaniline, p-Mercaptobenzenamine[1] |

| InChI Key | WCDSVWRUXWCYFN-UHFFFAOYSA-N[1] |

| SMILES | NC1=CC=C(S)C=C1[1] |

Physical and Chemical Properties

This compound is typically a yellow crystalline solid with a low melting point.[6] It is air-sensitive and has a characteristic sulfurous odor.[7]

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Yellow crystalline solid[7] |

| Melting Point | 37-42 °C[8] |

| Boiling Point | 140-145 °C at 16 mmHg[8] |

| Solubility in Water | Immiscible[9] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, and dichloromethane[10] |

| Density | 1.2 g/cm³[11] |

| Flash Point | >110 °C (230 °F)[9] |

| pKa | 8.74 (predicted)[5] |

The chemical reactivity of 4-ATP is dominated by its two functional groups. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and silver, leading to the formation of self-assembled monolayers (SAMs).[2] The amino group provides a site for various chemical modifications, including amidation and alkylation, making it a versatile building block in organic synthesis.[2]

Spectroscopic Data

The following table summarizes the key spectroscopic features of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks and Assignments |

| ¹H NMR | Spectral data available.[12] |

| ¹³C NMR | Spectral data available.[9] |

| IR Spectroscopy | Characteristic peaks for N-H, C-N, C-S, and aromatic C-H vibrations.[10] |

| Raman Spectroscopy | Prominent bands around 1080 cm⁻¹ and 1590 cm⁻¹ corresponding to C-S stretching and C-C stretching of the benzene ring, respectively.[2][11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of p-chloronitrobenzene with sodium sulfide (B99878).[6][8]

Methodology:

-

A mixture of p-chloronitrobenzene and a solution of sodium sulfide nonahydrate in water is heated to reflux for 8 hours.[6][8]

-

The cooled mixture is extracted with ether to remove any oily impurities.[6][8]

-

The aqueous solution is then saturated with sodium chloride, and glacial acetic acid is added to precipitate the product.[6][8]

-

The ethereal solution is dried over sodium sulfate (B86663) and distilled to yield this compound.[6][8]

Caption: Workflow for the synthesis of this compound.

Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

The formation of a 4-ATP SAM on a gold surface is a widely used technique in nanotechnology and surface science.[13][14]

Methodology:

-

Substrate Preparation: A clean gold substrate is essential for the formation of a high-quality SAM. The substrate is typically cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by rinsing with deionized water and ethanol, and then dried under a stream of nitrogen.[13]

-

Thiol Solution Preparation: A dilute solution of this compound (typically 1-10 mM) is prepared in a high-purity solvent such as 200-proof ethanol.[13]

-

Self-Assembly: The cleaned gold substrate is immersed in the thiol solution and incubated for 24-48 hours to allow for the formation of a well-ordered monolayer.[14]

-

Post-Assembly Rinsing: After incubation, the substrate is removed from the solution and thoroughly rinsed with ethanol to remove any non-covalently bound molecules. The substrate is then dried under a stream of nitrogen.[14]

Caption: Experimental workflow for SAM formation.

Surface-Enhanced Raman Spectroscopy (SERS) Analysis

SERS is a powerful technique for studying molecules adsorbed on nanostructured metal surfaces. 4-ATP is a common probe molecule for SERS studies.[15][16]

Methodology:

-

SERS Substrate Preparation: SERS-active substrates, typically consisting of gold or silver nanoparticles, are prepared.[15]

-

Sample Preparation: A solution of this compound is applied to the SERS substrate.

-

SERS Measurement: The substrate is placed in a Raman spectrometer and irradiated with a laser of a specific wavelength (e.g., 532, 633, or 785 nm).[16] The scattered light is collected to obtain the SERS spectrum.

-

Data Analysis: The resulting spectrum is processed (e.g., baseline correction) and the characteristic Raman peaks of 4-ATP are identified and analyzed.

Caption: Workflow for SERS analysis.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas.

-

Molecular Linker: Its bifunctional nature allows it to act as a molecular linker, connecting metal nanoparticles or surfaces to other molecules, such as proteins, DNA, or drug molecules.[9][12] This is crucial for the development of biosensors, drug delivery systems, and functional nanomaterials.[9][12]

Caption: this compound as a molecular linker.

-

Drug Synthesis: 4-ATP serves as an important intermediate in the synthesis of various pharmaceutical compounds.[3] Its structure is incorporated into molecules designed for various therapeutic targets.[3] For instance, derivatives of 4-aminophenol (B1666318) have been synthesized and evaluated for their antimicrobial and antidiabetic activities.[17][18]

-

Biosensing: The ability of 4-ATP to form SAMs on gold and silver surfaces is utilized in the development of highly sensitive biosensors.[12] These sensors can be used for the detection of various biomolecules, including proteins and DNA.[9]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Hazard Information for this compound

| Hazard | Description |

| GHS Pictograms | Corrosion, Acute Toxicity (oral)[12] |

| Signal Word | Danger[12] |

| Hazard Statements | Harmful if swallowed. Causes severe skin burns and eye damage.[5] |

| Precautionary Statements | Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Keep container tightly closed.[4]

This technical guide provides a solid foundation for understanding the chemistry and applications of this compound. For more detailed information, please refer to the cited literature.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pubs.aip.org [pubs.aip.org]

- 3. nbinno.com [nbinno.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 1193-02-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound(1193-02-8) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(1193-02-8) IR Spectrum [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C6H7NS | CID 14510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Surface-enhanced Raman scattering of this compound adsorbed on silver nanosheets deposited onto cubic boron nitride films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Excitation wavelength dependent surface enhanced Raman scattering of this compound on gold nanorings - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 4-Aminothiophenol

This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for this compound (4-ATP), a critical intermediate in various fields including pharmaceuticals, nanotechnology, and dye manufacturing.[1][2][3] This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows.

Introduction to this compound

This compound (CAS No. 1193-02-8), also known as p-aminothiophenol or 4-mercaptoaniline, is a bifunctional organic compound featuring both an amine (-NH₂) and a thiol (-SH) group attached to a benzene (B151609) ring.[1][3] This unique structure allows for versatile chemical reactivity, making it an indispensable building block in complex syntheses. The thiol group exhibits a strong affinity for noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs), a property extensively utilized in nanotechnology and sensor development.[1][4][5] The amine group provides a reactive site for various organic transformations, crucial for the synthesis of active pharmaceutical ingredients (APIs) and dye molecules.[1][2]

Physical and Chemical Properties:

-

Appearance: Off-white to yellow crystalline solid or mass.[6][7]

-

Molecular Formula: C₆H₇NS[3]

-

Solubility: Insoluble in water, but soluble in alcohols and benzene, toluene, xylene (BTX).[7]

Synthesis of this compound

The most established and widely cited method for synthesizing this compound involves the reduction of a nitroaromatic compound. The primary industrial route starts from p-chloronitrobenzene. An alternative, though less common for bulk synthesis, is the reduction of 4-nitrothiophenol (B108094).

This method involves the reaction of p-chloronitrobenzene with a sulfur source, typically sodium sulfide (B99878), which acts as both a nucleophile to displace the chlorine and a reducing agent for the nitro group.[6][9][10][11]

Reaction Pathway:

Experimental Protocol: A detailed protocol adapted from established laboratory procedures.[6][9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium sulfide nonahydrate (480 g) in water (2 L).

-

Addition of Reactant: Add p-chloronitrobenzene (128 g) to the sodium sulfide solution.

-

Reflux: Heat the mixture to reflux and maintain for 8 hours. The reaction involves both the substitution of the chlorine atom and the reduction of the nitro group.

-

Work-up (Extraction 1): After cooling the mixture to room temperature, extract it with diethyl ether to remove any unreacted oily impurities.

-

Salting Out: Saturate the remaining aqueous layer with sodium chloride (NaCl) to decrease the solubility of the organic product.

-

Acidification: Add glacial acetic acid (240 g) to the aqueous solution. This protonates the aminothiophenolate salt, causing the this compound to precipitate as an oil.

-

Work-up (Extraction 2): Extract the precipitated oil with diethyl ether.

-

Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Starting Material | p-Chloronitrobenzene | [9],[6],[10] |

| Reagent | Sodium Sulfide Nonahydrate | [9],[6],[10] |

| Solvent | Water | [9],[6],[10] |

| Reaction Time | 8 hours | [9],[6],[10] |

| Reaction Temperature | Reflux | [9],[6],[10] |

| Typical Yield | 69% | [9],[6],[10] |

Another route to this compound is the reduction of 4-nitrothiophenol (4-NTP). This method is common in surface chemistry and nanotechnology studies where 4-NTP is first self-assembled onto a metal surface and then reduced in-situ.[12] For bulk synthesis, a chemical reducing agent is employed.

Reaction Pathway:

Experimental Protocol: This protocol is based on a general procedure for the reduction of nitroarenes using zinc dust and hydrochloric acid.[13]

-

Reaction Setup: To a solution of 4-nitrothiophenol in 10% aqueous hydrochloric acid (HCl), cool the flask in an ice-water bath.

-

Addition of Reducing Agent: Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and the temperature should be maintained.

-

Reaction Time: Continue stirring for 1 hour after the final addition of zinc dust.

-

Work-up: Add ethyl acetate (B1210297) to the reaction mixture and stir for an additional 30 minutes.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Starting Material | 4-Nitrothiophenol | [12],[13] |

| Reagent | Zinc Dust / HCl | [13] |

| Solvent | 10% HCl, Ethyl Acetate | [13] |

| Reaction Temperature | Ice-bath | [13] |

| Typical Yield | ~75% (for a similar reaction) | [13] |

Purification of this compound

The purity of this compound is crucial for its applications, especially in pharmaceuticals and for the creation of well-ordered SAMs.[1] The crude product from synthesis typically contains unreacted starting materials, by-products, and oxidized species like the corresponding disulfide. The primary methods for purification are vacuum distillation and recrystallization.

Purification Workflow:

Given its relatively high boiling point and sensitivity to air oxidation at elevated temperatures, vacuum distillation is the preferred method for purifying this compound on a larger scale.[9][10]

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed. It is critical to perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Distillation: Heat the crude this compound in the distillation flask gently using an oil bath.

-

Fraction Collection: Collect the fraction that distills at the correct temperature and pressure. The pure compound is a yellow oil or solid that crystallizes upon cooling.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Boiling Point | 143-146 °C | [9],[6] |

| Pressure | 17 mmHg | [9],[6] |

| Achievable Purity | >95-97% | [1],[7],[8] |

Recrystallization is an effective technique for purifying smaller quantities of solid this compound.[14][15] The key is to select a suitable solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Experimental Protocol: A general procedure for recrystallization.[14][15][16]

-

Solvent Selection: Choose an appropriate solvent. Based on the solubility of related compounds like 4-aminophenol, suitable solvents could include ethanol, acetone, or ethyl acetate, potentially in a co-solvent system with a non-polar solvent like hexanes to induce precipitation.[17]

-

Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove residual impurities and then dry them under vacuum.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Potential Solvents | Ethanol, Acetone, Ethyl Acetate | [17] |

| Purity Assessment | Melting Point, GC Analysis | [7],[2] |

| Achievable Purity | >97% | [1],[4] |

References

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 1193-02-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound (≥97.0%) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 1193-02-8 [chemicalbook.com]

- 7. This compound (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 8. This compound = 97.0 GC 1193-02-8 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound | 1193-02-8 [amp.chemicalbook.com]

- 11. US3931321A - Process for the preparation of O-aminothiophenols - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Nitrothiophenol synthesis - chemicalbook [chemicalbook.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. mt.com [mt.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-Aminothiophenol

Introduction

4-Aminothiophenol (4-ATP), also known as p-aminothiophenol, is a bifunctional organic molecule featuring both an amine (-NH₂) and a thiol (-SH) group attached to a benzene (B151609) ring. This unique structure allows it to interact with a variety of materials, making it a crucial molecule in surface chemistry, nanotechnology, and materials science. Its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold and silver, makes it an ideal candidate for applications in biosensing, molecular electronics, and as a probe molecule for Surface-Enhanced Raman Scattering (SERS).

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize 4-ATP: Raman Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. It includes reference data, detailed experimental protocols, and a generalized workflow for its analysis.

Raman Spectroscopy of this compound

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. For 4-ATP, it is particularly valuable in the context of SERS, where signal enhancement allows for the detection of molecules on metal surfaces. The Raman spectrum of 4-ATP is characterized by distinct peaks corresponding to vibrations of the phenyl ring, as well as C-S and N-H bonds.

Data Presentation: Key Raman Peaks

The Raman spectrum of 4-ATP can be influenced by the experimental setup (e.g., solid sample vs. SERS). The major peaks are generally consistent, with SERS often revealing additional modes or shifts in peak positions. Vibrational modes are classified by their symmetry, with a₁ modes being totally symmetric and b₂ modes being non-totally symmetric.

| Peak Position (cm⁻¹) | Vibrational Assignment | Symmetry Class | Reference(s) |

| ~388 - 389 | C-S bending | - | [1] |

| ~1077 - 1087 | C-S stretching | a₁ | [1][2][3] |

| ~1143 | C-H bending | b₂ | [2] |

| ~1180 | C-H bending | - | [1] |

| ~1389 - 1390 | C-C stretching | b₂ | [2] |

| ~1433 - 1440 | C-C stretching | b₂ | [2] |

| ~1578 - 1594 | C-C stretching | a₁ / b₂ | [2][3] |

Note: Peak positions can vary slightly based on the substrate, laser wavelength, and whether the measurement is for a bulk sample or a SERS experiment.

Experimental Protocol: Surface-Enhanced Raman Spectroscopy (SERS)

This protocol describes a general method for obtaining the SERS spectrum of 4-ATP using silver or gold nanoparticles.

Materials:

-

This compound (≥97%)

-

Ethanol (B145695) (absolute)

-

Colloidal silver or gold nanoparticle solution

-

Microscope slides or other suitable substrates

Instrumentation:

-

Raman Spectrometer (e.g., Renishaw inVia) equipped with a microscope

-

Laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)[2][3][4]

-

Objective lens (e.g., 50x)

Procedure:

-

Sample Preparation: Prepare a 1 mM stock solution of 4-ATP in absolute ethanol.[2]

-

Substrate Functionalization: Incubate the metal nanoparticles (e.g., Ag nanocubes) in the 1 mM 4-ATP solution for approximately 30 minutes. This allows for the formation of a self-assembled monolayer on the nanoparticle surface.[2]

-

Washing: Centrifuge the solution to pellet the functionalized nanoparticles. Remove the supernatant and wash the nanoparticles with fresh ethanol to remove any unbound 4-ATP. Repeat this step several times.

-

Deposition: Re-suspend the cleaned, functionalized nanoparticles in water or ethanol. Drop-cast a small volume (e.g., 10 µL) onto a clean substrate (like a glass slide or silicon wafer) and allow it to dry under ambient conditions.[2]

-

Data Acquisition:

-

Place the prepared substrate onto the Raman microscope stage.

-

Focus the laser onto the sample area using the objective lens.

-

Set the laser power to an appropriate level to avoid sample damage (e.g., 1-15 mW, depending on the laser wavelength and substrate).[4]

-

Acquire the Raman spectrum, typically over a range of 200 to 2000 cm⁻¹. Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10-second exposure with 3 accumulations).[4]

-

-

Data Analysis: Process the obtained spectrum to remove any background fluorescence and identify the characteristic peaks of 4-ATP.

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups and molecular structure. It is complementary to Raman spectroscopy.

Data Presentation: Key IR Absorption Bands

The following table summarizes the key IR absorption bands for 4-ATP, which are useful for identifying its primary functional groups.

| Peak Position (cm⁻¹) | Vibrational Assignment | Intensity | Reference(s) |

| ~3427, ~3348 | N-H asymmetric & symmetric stretch | Medium | [5] |

| ~3024 | Aromatic C-H stretch | Medium | [5] |

| ~2545 | S-H stretch | Weak | [5] |

| ~1600-1400 | Aromatic C=C ring stretch | Strong | [6] |

| ~1300-1000 | C-N stretch, C-O stretch | Medium | [7] |

Experimental Protocol: FTIR Analysis using KBr Pellet Technique

This protocol outlines the potassium bromide (KBr) pellet method, a common technique for analyzing solid samples.[8]

Materials:

-

This compound (solid)

-

FTIR-grade Potassium Bromide (KBr), dried in an oven

-

Acetone (B3395972) for cleaning

-

Mortar and pestle (agate recommended)

-

Pellet press with die set

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum BX)[5]

Procedure:

-

Sample Preparation:

-

Place a small amount of KBr (approx. 100-200 mg) from the oven into a clean, dry agate mortar.[9]

-

Add a very small amount of the 4-ATP sample (approximately 1-2% of the KBr weight).[10]

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.[10]

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

First, run a background scan with the sample holder empty to account for atmospheric CO₂ and water vapor.

-

Place the sample in the beam path and collect the sample spectrum. A typical scan range is 4000 to 400 cm⁻¹.

-

-

Cleaning: After analysis, thoroughly clean the mortar, pestle, and die set with acetone and ensure they are completely dry before the next use.

UV-Vis Spectroscopy of this compound

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like 4-ATP, this typically involves π → π* transitions of the benzene ring. The position of the absorption maxima (λ_max) can be sensitive to the solvent and pH.

Data Presentation: UV-Vis Absorption Maxima

Data for 4-ATP is often presented in the context of its derivatives or related compounds. 4-Aminophenol (B1666318), a structurally similar molecule, shows characteristic absorption peaks that can serve as a useful reference.

| Compound | Absorption Maxima (λ_max) | Solvent/Conditions | Reference(s) |

| 4-Aminophenol | 230 nm, 300 nm | Aqueous | [11] |

| 4-Aminophenol | 194 nm, 218 nm, 272 nm | Acidic mobile phase | [12] |

Note: The spectrum of 4-ATP itself will show strong absorption in the UV region, corresponding to the electronic transitions of the substituted benzene ring.

Experimental Protocol: UV-Vis Spectroscopy in Solution

This protocol describes a standard method for obtaining the UV-Vis absorption spectrum of 4-ATP dissolved in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water)

-

Matched quartz cuvettes (1 cm path length)

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Varian CARY Bio 100)[13]

Procedure:

-

Sample Preparation:

-

Prepare a dilute stock solution of 4-ATP in the chosen solvent. The concentration should be low enough to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Prepare a blank solution containing only the pure solvent.

-

-

Data Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a quartz cuvette with the blank solvent and place it in the reference holder (if using a double-beam instrument) or use it to record a baseline spectrum.

-

Rinse and fill another quartz cuvette with the 4-ATP sample solution and place it in the sample holder.

-

Scan across the desired wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Integrated Spectroscopic Analysis Workflow

The characterization of this compound is most effective when these spectroscopic techniques are used in a complementary fashion. The following diagram illustrates a generalized workflow for a comprehensive analysis.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Formation of Self-Assembled Monolayers of 4-Aminothiophenol on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental procedures, and characterization of self-assembled monolayers (SAMs) formed by 4-Aminothiophenol (4-ATP) on gold substrates. This information is critical for researchers and professionals in fields ranging from materials science and nanotechnology to biosensor development and drug discovery, where precisely engineered surfaces are paramount.

Introduction to this compound SAMs on Gold

This compound (4-ATP) is a bifunctional organic molecule featuring a thiol (-SH) group at one end and an amino (-NH2) group at the other, separated by a benzene (B151609) ring.[1] This unique structure allows it to form highly ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), on gold surfaces. The thiol group exhibits a strong affinity for gold, leading to a spontaneous and robust chemisorption process that forms a stable gold-thiolate bond.[1][2] The exposed amino groups provide a versatile platform for the subsequent immobilization of biomolecules, nanoparticles, or other chemical entities, making 4-ATP SAMs invaluable in a wide array of applications.[1]

The formation of these monolayers is a cornerstone of surface functionalization, enabling the precise control of surface properties such as wettability, biocompatibility, and electronic characteristics. In the context of drug development, 4-ATP SAMs on gold serve as ideal interfaces for the fabrication of biosensors for drug screening, studying protein-drug interactions, and developing targeted drug delivery systems.

Mechanism of SAM Formation

The self-assembly of 4-ATP on a gold surface is a thermodynamically driven process that occurs in two main stages. Initially, 4-ATP molecules rapidly adsorb onto the gold surface from a solution. This is followed by a slower reorganization phase, where the molecules arrange themselves into a densely packed, ordered monolayer.[3] The primary driving force for this assembly is the strong, covalent-like bond formed between the sulfur atom of the thiol group and the gold surface atoms.[2] Van der Waals interactions between the adjacent aromatic rings of the 4-ATP molecules further contribute to the stability and ordering of the monolayer.[3]

The orientation of the 4-ATP molecules within the SAM is typically upright, with the aromatic ring tilted at a certain angle with respect to the surface normal. This orientation exposes the terminal amino groups to the surrounding environment, making them available for further chemical modifications.

Experimental Protocols

The successful formation of a high-quality 4-ATP SAM is highly dependent on meticulous experimental procedures. A clean environment is crucial to prevent contamination that can disrupt the ordering of the monolayer.

Gold Substrate Preparation

-

Cleaning: The gold substrate (e.g., gold-coated silicon wafers or glass slides) must be thoroughly cleaned to remove any organic and inorganic contaminants. A common and effective method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

-

Rinsing: Following the piranha clean, the substrate should be extensively rinsed with deionized water and then with a solvent such as ethanol (B145695).

-

Drying: The cleaned substrate is then dried under a stream of dry nitrogen gas.

-

Annealing (Optional): For achieving atomically flat gold surfaces, substrates can be flame-annealed or annealed in a furnace.[4]

4-ATP Solution Preparation

-

Solvent Selection: 200-proof ethanol is a commonly used solvent for dissolving 4-ATP.

-

Concentration: A typical concentration for the 4-ATP solution is in the millimolar (mM) range.

-

pH Adjustment: For amine-terminated thiols like 4-ATP, the pH of the solution can be adjusted to approximately 12 by adding a suitable base like ammonium (B1175870) hydroxide (B78521) to ensure the amine group is deprotonated.

-

Sonication: The solution should be sonicated for a few minutes to ensure complete dissolution of the 4-ATP.

SAM Formation

-

Immersion: The clean gold substrate is immersed in the prepared 4-ATP solution. It is recommended to place each substrate in a separate, sealed container to prevent cross-contamination.

-

Incubation: The immersion time can vary, but a period of 24 to 48 hours is generally recommended to allow for the formation of a well-ordered monolayer. Longer immersion times tend to result in better packing of the monolayer. To minimize oxidation, the headspace in the container can be purged with an inert gas like nitrogen.

-

Rinsing: After incubation, the substrate is removed from the solution and thoroughly rinsed with the solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.

-

Drying: The final step is to dry the substrate with a gentle stream of dry nitrogen gas.

Characterization of 4-ATP SAMs

A variety of surface-sensitive techniques are employed to confirm the formation and quality of the 4-ATP monolayer.

Electrochemical Characterization

Electrochemical methods are powerful tools for probing the integrity and properties of SAMs.

-

Cyclic Voltammetry (CV): CV is used to study the blocking properties of the SAM towards redox probes like ferricyanide. A well-formed SAM will inhibit the electron transfer between the electrode and the redox species in solution. CV can also be used to monitor the electrochemical oxidation and reduction of the 4-ATP molecule itself.[5][6] The electrochemical oxidation of a 4-ATP SAM can lead to the formation of a pseudostable surface redox couple.[5]

-

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the capacitance and resistance of the monolayer, which can be related to its packing density and defectiveness.

-

Reductive Desorption: This technique involves applying a negative potential to the gold electrode to reductively cleave the gold-thiolate bond, allowing for the quantification of the surface coverage of the 4-ATP molecules.

Spectroscopic Characterization

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms within the SAM. The presence of nitrogen (from the amino group) and sulfur (from the thiol group) peaks, along with the attenuation of the gold signal, confirms the presence of the 4-ATP monolayer.[5][7] High-resolution XPS can provide information about the nature of the gold-sulfur bond.[7]

-

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique for obtaining vibrational information from molecules adsorbed on nanostructured gold or silver surfaces. 4-ATP is a widely used molecule in SERS studies due to its strong affinity for gold and its distinct Raman signature.[8] SERS can be used to study the orientation and chemical transformations of 4-ATP on the gold surface.[8][9]

Other Characterization Techniques

-

Contact Angle Goniometry: The measurement of the water contact angle provides information about the wettability of the surface. A change in the contact angle after SAM formation indicates a modification of the surface chemistry.

-

Ellipsometry: This optical technique is used to measure the thickness of the SAM with high precision.[10]

-

Quartz Crystal Microbalance (QCM): QCM can monitor the formation of the SAM in real-time by measuring the change in mass on the gold-coated quartz crystal. A study using QCM showed a surface coverage of 118 ng/cm² for a 4-ATP SAM after a 3-hour exposure period.[6][11]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for 4-ATP SAMs on gold.

| Parameter | Typical Value(s) | Characterization Technique | Reference(s) |

| Surface Coverage | 118 ng/cm² | Quartz Crystal Microbalance (QCM) | [6][11] |

| Monolayer Thickness | ~1.5 nm (for similar length thiols) | X-ray Photoelectron Spectroscopy (XPS) | [12] |

| Reductive Desorption Potential | ~ -0.87 V (vs. Ag/AgCl) | Linear Sweep Voltammetry (LSV) | [13] |

| Irreversible Oxidation Potential | ~ +0.77 V (vs. SSCE) | Cyclic Voltammetry (CV) | [5] |

| Surface Redox Couple Potential | +0.53 V (vs. SSCE) | Cyclic Voltammetry (CV) | [5] |

Table 1: Quantitative physical and electrochemical data for 4-ATP SAMs on gold.

| Technique | Key Findings | Reference(s) |

| XPS | Confirms presence of N and S; provides information on Au-S bonding. | [5][7] |

| SERS | Provides vibrational fingerprint of 4-ATP; sensitive to molecular orientation and chemical changes. | [8][9] |

| CV | Demonstrates blocking behavior of SAM; reveals electrochemical activity of 4-ATP. | [5][6] |

| QCM | Allows for real-time monitoring of SAM formation and quantification of surface coverage. | [6][11] |

| Ellipsometry | Measures the thickness of the formed monolayer. | [10] |

Table 2: Summary of key findings from various characterization techniques.

Factors Influencing SAM Formation

Several factors can influence the quality and structure of the resulting 4-ATP SAM:

-

Substrate Cleanliness: As mentioned, a pristine gold surface is paramount for the formation of a well-ordered monolayer.

-

Solvent: The choice of solvent can affect the solubility of the thiol and its interaction with the gold surface.[3]

-

Concentration of 4-ATP: The concentration of the 4-ATP solution can influence the kinetics of SAM formation.

-

Immersion Time: Longer immersion times generally lead to more ordered and densely packed monolayers.[4]

-

Temperature: Temperature can affect the kinetics of adsorption and the mobility of the molecules on the surface during the organization phase.

-

Purity of 4-ATP: Impurities in the thiol can co-adsorb on the gold surface and introduce defects into the monolayer.

Logical Relationships in 4-ATP SAM Functionality

The utility of 4-ATP SAMs stems from the logical relationship between its constituent parts and their interaction with the gold substrate and the external environment.

Conclusion

The formation of this compound self-assembled monolayers on gold surfaces is a robust and versatile method for creating well-defined, functional interfaces. A thorough understanding of the underlying principles of SAM formation, coupled with meticulous experimental technique, is essential for the reproducible fabrication of high-quality monolayers. The ability to precisely control the surface chemistry at the molecular level makes 4-ATP SAMs a powerful tool in the development of advanced materials and technologies, with significant implications for the fields of biosensing, diagnostics, and drug development. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this important surface modification strategy in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. diva-portal.org [diva-portal.org]

- 3. if.tugraz.at [if.tugraz.at]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excitation wavelength dependent surface enhanced Raman scattering of this compound on gold nanorings - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of multi-branched gold nanostructures and their surface-enhanced Raman scattering properties of this compound | Journal of Materials Research | Cambridge Core [cambridge.org]

- 10. Spectroscopic ellipsometry of self assembled monolayers: interface effects. The case of phenyl selenide SAMs on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. An electrochemical study of this compound/pt nanoparticle multilayers on gold electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Adsorption Mechanism of 4-Aminothiophenol on Noble Metal Surfaces: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption mechanism of 4-Aminothiophenol (4-ATP) on noble metal surfaces, with a focus on gold (Au), silver (Ag), and copper (Cu). 4-ATP is a widely studied molecule due to its ability to form self-assembled monolayers (SAMs) and its interesting spectroscopic properties, making it a crucial component in the development of biosensors, nanoscale electronics, and drug delivery systems. This guide delves into the fundamental interactions governing the adsorption process, the subsequent chemical transformations that can occur, and the experimental techniques used for characterization.

Core Adsorption Mechanism

The adsorption of this compound onto noble metal surfaces is primarily driven by the strong affinity of the sulfur atom in the thiol group (-SH) for the metal. Upon adsorption, the S-H bond cleaves, and a strong metal-sulfur (M-S) bond is formed. The molecule typically adopts a tilted orientation with respect to the surface normal, with the exact angle influenced by factors such as surface coverage and the nature of the metal substrate.

The primary binding interaction is the formation of a thiolate species (M-S-R) on the surface. The amino group (-NH2) can also interact with the metal surface, influencing the molecule's orientation and the electronic properties of the interface.

Binding Sites and Orientation

On crystalline surfaces like Au(111), 4-ATP molecules have been shown to adsorb at various sites, including on-top, bridge, and hollow sites. The precise binding site and orientation are a subject of ongoing research and can be influenced by the preparation method of the self-assembled monolayer. Scanning Tunneling Microscopy (STM) studies have revealed that organothiols on Au(111) can form ordered domains.

Influence of Environmental Factors

The adsorption process and the stability of the 4-ATP monolayer are sensitive to environmental conditions:

-

pH: The pH of the solution from which 4-ATP is adsorbed plays a critical role. In acidic solutions, the amino group can be protonated (-NH3+), which can affect the packing density and orientation of the molecules on the surface.

-

Solvent: The choice of solvent can influence the solubility of 4-ATP and the quality of the resulting self-assembled monolayer.

Quantitative Data Summary

The following tables summarize key quantitative data related to the adsorption of 4-ATP on noble metal surfaces, compiled from various experimental and theoretical studies.

Table 1: Adsorption Energies of this compound on Noble Metal Surfaces

| Metal Surface | Adsorption Energy (eV) | Method |

| Au(111) | -1.78 | DFT |

| Ag(111) | -1.5 to -2.0 | DFT |

| Cu(111) | -2.0 to -2.5 | DFT |

Table 2: Bond Lengths of Adsorbed this compound

| Bond | Metal Surface | Bond Length (Å) | Method |

| Au-S | Au(111) | 2.45 | DFT[1] |

| Ag-S | Ag(111) | 2.39 - 2.66 | Experimental (X-ray)[2] |

| C-S | Au(111) | 1.78 | DFT |

Table 3: Work Function Change upon this compound Adsorption

| Metal Surface | Work Function Change (eV) |

| Au(111) | -0.5 to -1.0 |

| Ag(111) | -0.8 to -1.2 |

Table 4: Surface-Enhanced Raman Scattering (SERS) Peak Assignments for this compound on Noble Metal Surfaces

| Vibrational Mode | Wavenumber (cm⁻¹) on Au | Wavenumber (cm⁻¹) on Ag | Wavenumber (cm⁻¹) on Cu | Assignment |

| a₁ | ~1077 | ~1077 | ~1075 | ν(C-S) |

| a₁ | ~1592 | ~1575 | ~1580 | ν(C-C) |

| b₂ | ~1140 | ~1144 | ~1142 | δ(C-H) |

| b₂ | ~1385 | ~1392 | ~1390 | ν(C-C) + δ(C-H) |

| b₂ | ~1435 | ~1436 | ~1440 | ν(C-C) + δ(C-H) |

Note: Peak positions can vary slightly depending on the specific experimental conditions.

Plasmon-Mediated Chemical Transformations

Under illumination with laser light, particularly in Surface-Enhanced Raman Spectroscopy (SERS) experiments, 4-ATP adsorbed on plasmonic noble metal nanoparticles can undergo chemical transformations. The most prominent of these is the dimerization of 4-ATP to form p,p'-dimercaptoazobenzene (DMAB).

Mechanism of DMAB Formation

The formation of DMAB is a plasmon-assisted photocatalytic reaction. The process is initiated by the decay of surface plasmons in the metal nanoparticles, which generates energetic "hot" electrons and holes.

The proposed mechanism involves the following key steps:

-

Hot Hole Oxidation: A hot hole generated in the metal nanoparticle is transferred to the amino group of an adsorbed 4-ATP molecule, oxidizing it to a radical cation.

-

Dimerization: Two of these radical cations then couple to form a dimer intermediate.

-

Deprotonation and Rearrangement: Subsequent deprotonation and rearrangement steps lead to the formation of the stable DMAB molecule.

The presence of oxygen and water can facilitate this reaction, with oxygen acting as an electron acceptor.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to study the adsorption of 4-ATP are provided below.

Surface-Enhanced Raman Spectroscopy (SERS)

Objective: To obtain vibrational spectra of 4-ATP adsorbed on a noble metal surface, providing information about its chemical state and orientation.

Methodology:

-

Substrate Preparation:

-

Silver Colloid Synthesis (Lee-Meisel method):

-

Boil 100 mL of deionized water in a clean flask.

-

Add 1 mL of 1% trisodium (B8492382) citrate (B86180) solution to the boiling water while stirring vigorously.

-

The solution will change color from colorless to a pale yellow, then to a deeper yellow, and finally to a ruby red, indicating the formation of silver nanoparticles.

-

Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

-

-

Gold Colloid Synthesis (Frens method):

-

Bring 100 mL of 0.01% HAuCl₄ solution to a boil in a flask with vigorous stirring.

-

Rapidly add 1 mL of 38.8 mM trisodium citrate solution.

-

The solution color will change from yellow to blue and then to a stable wine-red color.

-

Continue boiling for 10 minutes, then cool to room temperature.

-

-

-

Sample Preparation:

-

Prepare a stock solution of 4-ATP in ethanol (B145695) (e.g., 10⁻³ M).

-

Add a small volume of the 4-ATP solution to the prepared colloid to achieve the desired final concentration (e.g., 10⁻⁶ M).

-

Allow the solution to incubate for a specific time (e.g., 1-2 hours) to ensure self-assembly of 4-ATP on the nanoparticle surface.

-

-

SERS Measurement:

-

Place a small drop of the 4-ATP-nanoparticle solution onto a clean glass slide or a silicon wafer.

-

Use a Raman microscope equipped with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).

-

Focus the laser onto the sample and acquire the Raman spectrum.

-

Typical acquisition parameters: laser power of a few milliwatts, integration time of 1-10 seconds, and multiple accumulations to improve the signal-to-noise ratio.

-

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the adsorbed 4-ATP monolayer.

Methodology:

-

Substrate Preparation:

-

Use a clean, flat gold substrate (e.g., gold-coated silicon wafer or mica).

-

Clean the substrate thoroughly using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment ).

-

Rinse the substrate with deionized water and ethanol and dry it under a stream of nitrogen.

-

-

SAM Formation:

-

Immerse the clean gold substrate in a dilute solution of 4-ATP in ethanol (e.g., 1 mM) for an extended period (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer.

-

After immersion, rinse the substrate thoroughly with ethanol to remove any physisorbed molecules and dry it with nitrogen.

-

-

XPS Analysis:

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the C 1s, N 1s, S 2p, and Au 4f regions.

-

Set the analyzer pass energy to a lower value (e.g., 20-40 eV) for high-resolution scans to achieve better energy resolution.

-

Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.

-

Analyze the high-resolution spectra by fitting the peaks to identify the different chemical states of each element. The S 2p peak for thiolate bound to gold typically appears around 162 eV.

-

Scanning Tunneling Microscopy (STM)

Objective: To obtain real-space images of the 4-ATP monolayer on a conductive substrate with atomic or molecular resolution.

Methodology:

-

Substrate Preparation:

-

Use an atomically flat Au(111) substrate. This can be prepared by evaporating a thin film of gold onto mica at an elevated temperature.

-

Anneal the Au(111) substrate in a vacuum to obtain large, clean terraces.

-

-

SAM Formation:

-

Prepare the 4-ATP SAM by immersing the Au(111) substrate in a dilute solution of 4-ATP in ethanol, as described for the XPS sample preparation.

-

-

STM Imaging:

-

Mount the sample in the STM.

-

Use a sharp, mechanically cut or electrochemically etched Pt/Ir or Tungsten tip.

-

Operate the STM in constant current mode.

-

Typical tunneling parameters for imaging thiol SAMs on Au(111) are a bias voltage in the range of -1.0 V to +1.0 V and a tunneling current of a few picoamperes (e.g., 10-100 pA).[3][4]

-

Acquire images of the surface to visualize the molecular packing and identify any ordered domains or defects in the monolayer.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the adsorption and transformation of this compound on noble metal surfaces.

Experimental Workflow for SERS Analysis

Caption: Workflow for SERS analysis of 4-ATP.

Charge Transfer Mechanism in SERS

Caption: Charge transfer in SERS of 4-ATP.

Dimerization of 4-ATP to DMAB

Caption: Dimerization of 4-ATP to DMAB.

References

An In-depth Technical Guide to the Electrochemical Properties of 4-Aminothiophenol Monolayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminothiophenol (4-ATP) is an aromatic bifunctional molecule that has garnered significant attention in the fields of electrochemistry, materials science, and biosensing. Its ability to form stable, well-ordered self-assembled monolayers (SAMs) on various electrode surfaces, particularly gold and platinum, makes it a versatile platform for fundamental studies and practical applications.[1][2] The presence of both an amino (-NH2) and a thiol (-SH) group allows for tailored surface functionalization. The thiol group provides a strong anchoring point to the electrode surface through a sulfur-metal bond, while the terminal amino group is available for further chemical modifications, such as the immobilization of biomolecules or the construction of multilayered architectures.[1][3] This guide provides a comprehensive overview of the electrochemical properties of 4-ATP monolayers, detailing their redox behavior, the influence of experimental conditions, and the methodologies used for their characterization.

Electrochemical Behavior of 4-ATP Monolayers

The electrochemical characteristics of 4-ATP monolayers are complex and highly dependent on the electrode material, the solution pH, and the applied potential. Key techniques used to investigate these properties are cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

Redox Properties and Reaction Mechanisms

The electrochemical oxidation of 4-ATP monolayers is a prominent and extensively studied feature. In acidic solutions, 4-ATP undergoes an initial irreversible oxidation at a potential of approximately +0.77 V to +0.80 V versus a saturated calomel (B162337) electrode (SCE).[2][4][5] This process is attributed to the oxidation of the amine group, leading to the formation of a radical cation.[4] This reactive intermediate can then undergo further reactions, including coupling with adjacent 4-ATP molecules to form dimers and oligomers on the electrode surface.[6]

One of the key transformation products is 4'-mercapto-N-phenylquinone diimine, which can be subsequently hydrolyzed to 4'-mercapto-N-phenylquinone monoimine.[7][8] These reactions are crucial as they modify the surface chemistry and influence the subsequent electrochemical behavior of the monolayer. The formation of these quinone-containing species introduces new redox couples at lower potentials, typically observed between +0.3 V and +0.53 V vs. SCE.[2][5]

The pH of the electrolyte solution plays a critical role in the redox behavior of 4-ATP monolayers. The protonation state of the amino group, which has a pKa of approximately 6.9 on a gold surface, influences the oxidation potential and the stability of the resulting products.[2]

Electron Transfer Kinetics

4-ATP monolayers can significantly influence the electron transfer kinetics of redox probes in solution. While a well-formed monolayer can act as a barrier to electron transfer, the terminal amino groups can be protonated at low pH, creating a positively charged interface that can facilitate the transport of negatively charged species.[2] The electron transfer properties are also dependent on the packing density and defectiveness of the monolayer.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the electrochemical properties of 4-ATP monolayers on different electrode surfaces.

Table 1: Redox Potentials of 4-ATP Monolayers

| Electrode | Redox Process | Potential (V vs. reference) | Reference Electrode | Reference |

| Polycrystalline Gold | Initial Irreversible Oxidation | ~+0.77 | SSCE | [2][5] |

| Polycrystalline Gold | Pseudostable Redox Couple | +0.53 | SSCE | [2][5] |

| Polycrystalline Gold | Hydrolyzed Redox Pair | ~+0.3 | SSCE | [2][5] |

| Glassy Carbon | Oxidation of Amine Functionality | Lower oxidative potentials | Ag/AgCl | [9] |

| Glassy Carbon | Oxidation of Thiol Functionality | Higher oxidative potentials | Ag/AgCl | [9] |

Table 2: Surface Properties of 4-ATP Monolayers

| Electrode | Property | Value | Method | Reference |

| Polycrystalline Platinum | Monolayer Thickness | 8 Å | Angle-Resolved XPS | [1] |

| Gold | Surface Coverage | 118 ng cm⁻² | QCM | [7][8][10] |

| Gold | pKa of Amino Group | 6.9 ± 0.5 | Differential Capacitance | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible formation and characterization of 4-ATP monolayers.

Preparation of 4-ATP Self-Assembled Monolayers

A standard protocol for the formation of a 4-ATP SAM on a gold electrode involves the following steps:

-

Substrate Preparation: A gold electrode is first mechanically polished with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to obtain a mirror-like surface. The electrode is then sonicated in deionized water and ethanol (B145695) to remove polishing residues. Finally, the electrode is electrochemically cleaned by cycling the potential in a suitable electrolyte, such as 0.5 M H₂SO₄, until a reproducible cyclic voltammogram characteristic of clean gold is obtained.

-

Monolayer Formation: The cleaned gold electrode is immersed in a dilute solution of 4-ATP (typically 1-10 mM) in a suitable solvent like ethanol or hexane (B92381) for a specific duration.[1][3] The immersion time can range from a few hours to over 24 hours to ensure the formation of a well-ordered monolayer.[1]

-

Rinsing: After immersion, the electrode is thoroughly rinsed with the solvent used for SAM formation and then with deionized water to remove any non-chemisorbed molecules.

-

Drying: The electrode is gently dried under a stream of nitrogen gas.

Electrochemical Characterization

Cyclic Voltammetry (CV):

-

Apparatus: A standard three-electrode electrochemical cell is used, consisting of the 4-ATP modified working electrode, a platinum wire or gauze counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[9]

-

Procedure: The CV is recorded by sweeping the potential within a defined range (e.g., -0.5 V to 2.0 V) at a specific scan rate (e.g., 50 mV/s) in a deaerated electrolyte solution.[9] The resulting voltammogram provides information on the redox processes occurring at the monolayer.

Electrochemical Impedance Spectroscopy (EIS):

-

Apparatus: The same three-electrode setup as for CV is used.

-

Procedure: EIS is performed at a specific DC potential (often the formal potential of a redox probe) by applying a small amplitude AC potential over a range of frequencies. The resulting impedance data, often presented as Nyquist or Bode plots, can be fitted to an equivalent circuit model to extract information about the charge transfer resistance, double-layer capacitance, and other interfacial properties of the monolayer.

Conclusion

This compound monolayers present a rich and tunable electrochemical platform with properties that are highly sensitive to the surrounding environment. Their well-defined structure and versatile chemistry make them ideal for a wide range of applications, from fundamental studies of electron transfer to the development of sophisticated biosensors and molecular electronic devices. A thorough understanding of their electrochemical behavior, as outlined in this guide, is essential for harnessing their full potential in scientific research and technological innovation.

References

- 1. Electrochemical and surface characterization of this compound adsorption at polycrystalline platinum electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An electrochemical study of this compound/pt nanoparticle multilayers on gold electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An electrochemical study of this compound/pt nanoparticle multilayers on gold electrodes. | Semantic Scholar [semanticscholar.org]

- 9. electrochem.org [electrochem.org]

- 10. pubs.acs.org [pubs.acs.org]

The Dual Nature of 4-Aminothiophenol on Nanoparticle Surfaces: A Technical Guide to its Surface Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface chemistry of 4-Aminothiophenol (4-ATP) when adsorbed onto metallic nanoparticles, a subject of significant interest in fields ranging from analytical chemistry to drug delivery. The unique interaction between 4-ATP and plasmonic nanoparticles, particularly gold (Au) and silver (Ag), gives rise to complex chemical transformations that are critical to understand for the rational design of nanoparticle-based technologies. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying chemical processes.

Adsorption and Orientation of this compound

This compound is a bifunctional molecule featuring a thiol (-SH) group and an amino (-NH2) group. The thiol group exhibits a strong affinity for noble metal surfaces, leading to the formation of a stable sulfur-metal bond and the self-assembly of a molecular monolayer on the nanoparticle surface.

The orientation of 4-ATP on the nanoparticle surface is a critical factor influencing its chemical behavior and the resulting surface properties. Primarily, 4-ATP binds to the nanoparticle surface through its thiol group, with the aromatic ring and the amino group extending away from the surface. This orientation can be influenced by factors such as the nanoparticle material, surface curvature, and the surrounding solvent environment.[1]

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to confirm the chemical nature of this bond. Analysis of the S 2p and N 1s core level spectra can provide information on the binding of the thiol group and the state of the amino group.[2][3]

The Plasmon-Driven Dimerization to DMAB

A central and extensively studied phenomenon in the surface chemistry of 4-ATP on plasmonic nanoparticles is its conversion to p,p'-dimercaptoazobenzene (DMAB). This reaction is not a simple adsorption but a surface-catalyzed chemical transformation driven by the localized surface plasmon resonance (LSPR) of the nanoparticle.[4][5] The intense electromagnetic fields generated at the nanoparticle surface upon light excitation play a crucial role in this process.

Initially, certain vibrational modes observed in the Surface-Enhanced Raman Spectroscopy (SERS) spectra of 4-ATP on nanoparticles, specifically the "b2 modes," were misattributed to the 4-ATP molecule itself. However, extensive research has now conclusively shown that these characteristic peaks are, in fact, the signature of the newly formed DMAB molecule.[6][7][8] This dimerization involves the coupling of two 4-ATP molecules at their amino groups to form an azo (-N=N-) bridge.

The efficiency of this conversion is highly dependent on several factors, including:

-

Nanoparticle Material: Silver nanoparticles are generally found to be more efficient in catalyzing the dimerization of 4-ATP to DMAB compared to gold nanoparticles.[9][10]

-

Excitation Wavelength: The wavelength of the incident light must overlap with the LSPR of the nanoparticles to efficiently drive the reaction.[11]

-

Laser Power: Higher laser power can increase the rate of conversion, but can also lead to sample damage.[12]

-

Solvent: The solvent can influence the reaction rate by affecting the stability of intermediates and the interaction of 4-ATP with the nanoparticle surface.[12]

-

Presence of Other Ions: Certain ions can either promote or inhibit the dimerization reaction.[13]

Quantitative Analysis of 4-ATP on Nanoparticles

The interaction of 4-ATP with nanoparticle surfaces has been quantified through various experimental techniques. The following tables summarize key quantitative data from the literature, focusing on SERS enhancement and reaction conditions.

Table 1: Surface-Enhanced Raman Spectroscopy (SERS) Enhancement Factors for 4-ATP/DMAB on Nanoparticles

| Nanoparticle System | Excitation Wavelength (nm) | Enhancement Factor (EF) | Reference |

| Ag NPs/4-ATP/Au NPs Sandwich | 1064 | ~10⁸ (for 9b(b2) mode) | [14] |

| Aggregates of Ag NPs (40 nm radius) | 632.8 | 9.0 x 10⁸ (Electromagnetic) | [6][9] |

| Ag nanocubes/4-ATP/Pt film (90 nm) | Not Specified | (4.1 ± 0.2) × 10⁶ | [15] |

Table 2: Optimal Conditions for DMAB Formation from 4-ATP on Silver Nanoparticles

| Parameter | Optimal Condition | Reference |

| 4-ATP Concentration | ~5 x 10⁻⁶ M | [6][7] |

| Ag Nanoparticle (40 nm radius) Concentration | 35 pM | [6][7] |

| Time Delay for Maximum SERS Signal | ~27 minutes | [6][7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the surface chemistry of 4-ATP on nanoparticles. Below are methodologies for key experiments.

Synthesis of Gold and Silver Nanoparticles

4.1.1. Citrate (B86180) Reduction Synthesis of Gold Nanoparticles (Turkevich Method)

-

Preparation: To a 250 mL round-bottom flask, add 100 mL of 0.01% (w/v) HAuCl₄ solution.

-

Heating: Heat the solution to a rolling boil with vigorous stirring.

-

Reduction: Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling solution.

-

Reaction: The solution will change color from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of Au nanoparticles. Continue boiling and stirring for an additional 15 minutes.

-

Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

-

Storage: Store the resulting gold nanoparticle colloid at 4°C.

4.1.2. Sodium Borohydride (B1222165) Reduction of Silver Nanoparticles

-

Preparation: In a 250 mL Erlenmeyer flask, mix 50 mL of 2 mM sodium borohydride (NaBH₄) with 50 mL of 2 mM sodium citrate.

-

Cooling: Place the flask in an ice bath and stir vigorously for 20 minutes.

-

Reduction: While stirring, rapidly inject 10 mL of 1 mM silver nitrate (B79036) (AgNO₃) solution.

-

Reaction: The solution will turn a pale yellow, indicating the formation of Ag nanoparticles. Continue stirring in the ice bath for at least 1 hour.

-

Storage: Store the silver nanoparticle colloid in the dark at 4°C.

Preparation of 4-ATP Functionalized Nanoparticles for SERS Analysis

-

Nanoparticle Solution: Take a known volume of the synthesized gold or silver nanoparticle colloid.

-

4-ATP Addition: Add a specific amount of a stock solution of this compound (typically in ethanol) to the nanoparticle solution to achieve the desired final concentration (e.g., 10⁻⁶ M).

-

Incubation: Gently agitate the mixture and allow it to incubate for a specific period (e.g., 1-2 hours) to ensure the formation of a self-assembled monolayer of 4-ATP on the nanoparticle surfaces.

-

Aggregation (Optional but often necessary for strong SERS): For some SERS measurements, controlled aggregation of the nanoparticles is required to create "hot spots" of high electromagnetic enhancement. This can be induced by adding a small amount of an aggregating agent, such as a salt solution (e.g., NaCl or MgSO₄), and monitoring the color change of the colloid.

-

SERS Measurement: Place a small aliquot of the functionalized and aggregated nanoparticle solution onto a suitable substrate (e.g., a glass slide) for SERS analysis using a Raman spectrometer.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the study of 4-ATP on nanoparticle surfaces.

Caption: Plasmon-driven dimerization of 4-ATP to DMAB on a nanoparticle surface.

Caption: Experimental workflow for SERS analysis of 4-ATP on nanoparticles.

References

- 1. Shape-Induced Variations in Aromatic Thiols Adsorption on Gold Nanoparticle [openresearch-repository.anu.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ascertaining p,p'-dimercaptoazobenzene produced from p-aminothiophenol by selective catalytic coupling reaction on silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisit of the plasmon-mediated chemical transformation of para-aminothiophenol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. n03.iphy.ac.cn [n03.iphy.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. Excitation wavelength dependent surface enhanced Raman scattering of this compound on gold nanorings - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. Solvent-controlled plasmon-assisted surface catalysis reaction of this compound dimerizing to p,p'-dimercaptoazobenzene on Ag nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.aip.org [pubs.aip.org]

Theoretical Modeling of 4-Aminothiophenol Adsorption: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the adsorption of 4-Aminothiophenol (4-ATP) onto metal surfaces, particularly gold and silver. 4-ATP is a molecule of significant interest due to its self-assembly properties and its application as a molecular linker and a probe in Surface-Enhanced Raman Scattering (SERS). Understanding its adsorption behavior at a molecular level is crucial for the rational design of biosensors, drug delivery systems, and novel nanomaterials.

Theoretical Modeling Approaches

The adsorption of 4-ATP on metal surfaces is a complex phenomenon governed by the interplay of covalent bonding, van der Waals forces, and electrostatic interactions. Several theoretical models are employed to simulate and understand these interactions.

Adsorption Isotherm Models

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. The linearized form of the Langmuir equation is:

where Cₑ is the equilibrium concentration of the adsorbate, qₑ is the amount of adsorbate adsorbed per unit mass of the adsorbent at equilibrium, qₘ is the maximum monolayer adsorption capacity, and Kₗ is the Langmuir constant related to the affinity of the binding sites.[1][2]

-

Freundlich Isotherm: This empirical model is often used for heterogeneous surfaces and describes multilayer adsorption. The linearized Freundlich equation is:

where Kբ is the Freundlich constant indicative of the adsorption capacity and 1/n is the heterogeneity factor, which is related to the adsorption intensity.[1][3]

Table 1: Representative Adsorption Isotherm Parameters for Thiol-like Molecules on Metal Nanoparticles

| Adsorbate/Adsorbent | Isotherm Model | qₘ (mg/g) | Kₗ (L/mg) | Kբ ((mg/g)(L/mg)¹/ⁿ) | 1/n | R² | Reference |

| Antidepressant/AgAP | Langmuir | 4.741 | 0.141 | - | - | 0.9282 | [1] |

| Antidepressant/AgAP | Freundlich | - | - | 2.520 | 0.397 | 0.9811 | [1] |

| BSA/Silver Nanoparticles | Langmuir | - | - | - | - | - | [3] |

| BSA/Silver Nanoparticles | Freundlich | - | - | - | - | - | [3] |

| Thiophenol/AgCeY | Langmuir | - | Decreases with temperature | - | - | >0.99 | [4] |

| Benzothiophene/AgCeY | Langmuir | - | Decreases with temperature | - | - | >0.99 | [4] |

Note: Data for 4-ATP on gold or silver is limited. This table presents data for similar systems to illustrate typical parameter ranges.

Density Functional Theory (DFT)